NUCC-390 - 1060524-97-1

NUCC-390

Catalog Number: EVT-278154
CAS Number: 1060524-97-1
Molecular Formula: C23H33N5O
Molecular Weight: 395.551
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NUCC-390 is the first small molecule agonist of the CXCR4 receptor.
Overview

NUCC-390 is a novel small-molecule agonist of the CXCR4 receptor, which is involved in various physiological processes, including cell migration and tissue repair. This compound has garnered attention for its potential therapeutic applications in promoting nerve regeneration following injury, particularly in the context of peripheral nerve damage. The CXCR4 receptor is activated by its ligand, CXC chemokine ligand 12 (CXCL12), which plays a critical role in cellular signaling pathways related to inflammation and tissue repair.

Source and Classification

NUCC-390 was developed as part of research aimed at exploring new modulators of the CXCR4 receptor. It belongs to a class of compounds known as chemokine receptor agonists, specifically targeting the CXCR4 receptor. The compound has been characterized for its ability to mimic the effects of CXCL12, thereby enhancing neuronal recovery after injury. Research studies have indicated that NUCC-390 can significantly stimulate axonal regeneration, making it a candidate for further investigation in clinical settings.

Synthesis Analysis

The synthesis of NUCC-390 involves several chemical reactions that are designed to create a compound with high selectivity and potency for the CXCR4 receptor. The synthesis process typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations.
  2. Reagents and Conditions: Specific reagents such as lithium hexamethyldisilazane (LiHMDS) are utilized to facilitate reactions under controlled conditions.
  3. Yield Optimization: The synthesis method has been optimized to achieve high yields while minimizing by-products.

The detailed synthetic pathway has been documented in research literature, showcasing the stepwise approach taken to construct the molecular framework of NUCC-390 .

Molecular Structure Analysis

The molecular structure of NUCC-390 is characterized by its unique arrangement of atoms that confer its biological activity. Key aspects include:

  • Molecular Formula: The exact molecular formula provides insights into the composition and potential reactivity of NUCC-390.
  • 3D Structure: Advanced imaging techniques such as X-ray crystallography or NMR spectroscopy may be employed to elucidate the three-dimensional conformation of the molecule.
  • Pharmacophore Features: The structure includes specific functional groups that interact with the CXCR4 receptor, facilitating its agonistic action.

Data on the molecular structure can be derived from databases and publications detailing its chemical properties and interactions with biological targets .

Chemical Reactions Analysis

NUCC-390 undergoes several chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution Reactions: These reactions are crucial for forming key bonds within the molecule.
  2. Cyclization Reactions: Certain steps may involve cyclization to stabilize the structure and enhance receptor binding affinity.
  3. Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate NUCC-390 from unreacted materials and by-products.

These reactions are carefully controlled to ensure that the final product possesses the desired pharmacological properties .

Mechanism of Action

The mechanism by which NUCC-390 exerts its effects involves several key processes:

  1. Receptor Activation: Upon administration, NUCC-390 binds to the CXCR4 receptor, mimicking the natural ligand CXCL12.
  2. Signal Transduction: This binding triggers intracellular signaling cascades that promote neuronal survival and axonal growth.
  3. Neuronal Recovery: Experimental models have shown that NUCC-390 enhances axonal elongation and functional recovery following nerve injury, indicating its potential role in regenerative medicine .

Electrophysiological studies have demonstrated improvements in neurotransmission recovery in treated models, further supporting its therapeutic potential .

Physical and Chemical Properties Analysis

NUCC-390 exhibits several physical and chemical properties relevant to its function:

  • Solubility: The compound's solubility in various solvents is critical for formulation into therapeutic agents.
  • Stability: Stability under physiological conditions ensures that NUCC-390 remains active when administered.
  • Molecular Weight: This property influences pharmacokinetics, including absorption, distribution, metabolism, and excretion.

Analyses using techniques like high-performance liquid chromatography (HPLC) provide data on these properties, which are essential for drug development .

Applications

NUCC-390 has significant scientific applications, particularly in:

  1. Neuroregeneration Studies: Its ability to promote nerve repair positions it as a candidate for treating peripheral nerve injuries.
  2. Pharmacological Research: As a CXCR4 agonist, it serves as a tool compound for studying chemokine signaling pathways.
  3. Clinical Trials: Future studies may evaluate its efficacy in human subjects suffering from nerve damage or related conditions.

Research continues to explore additional applications of NUCC-390 in various fields of medicine, emphasizing its potential as a therapeutic agent for enhancing recovery after neurological injuries .

Chemical and Pharmacological Characterization of NUCC-390

Structural Identification and Synthesis Pathways

Small-Molecule Design and Ligand-Based Virtual Screening Strategies

NUCC-390 was discovered through a dual virtual high-throughput screening (vHTS) strategy targeting the CXCR4 receptor. Researchers employed a 5-point pharmacophore model consisting of two hydrophobic features (Hy), two hydrogen bond acceptors (HBA), and one positive ionizable (PI) feature to screen a GPCR-focused compound library (~13,000 molecules) [6]. This model prioritized molecules with conformational energy <5 kcal/mol and >85% fit value. NUCC-390 emerged as a top hit due to its complementary steric and electronic alignment with CXCR4’s orthosteric binding pocket, particularly residues in transmembrane domains (TM3, TM5, TM6) critical for agonist-induced activation [6] [9]. Ligand-based screening was validated by the compound’s ability to mimic CXCL12α’s receptor interactions while overcoming the peptide’s pharmacokinetic limitations [6].

Table 1: Virtual Screening Strategies for NUCC-390 Discovery

ApproachDatabase ScreenedKey FiltersTargeted CXCR4 Domains
Pharmacophore-BasedGPCR library (13k compounds)Fit value >85%, energy <5 kcal/molExtracellular loops, TM cavities
Structure-BasedCXCR4 crystal structure (3ODU)Glide score <−6.0, residue interactionsTM3 (Asp⁹⁷), TM5 (Glu²⁸⁸), TM6 (His¹¹³)

Synthetic Organic Chemistry Approaches for NUCC-390 Production

The synthesis of NUCC-390 employs a multistep sequence optimized for high yield and scalability:

  • Cyclization: Diethyl oxalate and N-Boc-4-aminocyclohexanone undergo Claisen condensation under LiHMDS to form a β-ketoester intermediate.
  • Hydrazine coupling: Propylhydrazine dihydrochloride is coupled to the ketoester under acidic conditions to generate the indazole core.
  • Boc deprotection: Trifluoroacetic acid (TFA) removes the Boc group, exposing the primary amine.
  • Reductive amination: The amine reacts with 4-vinylpyridine via Michael addition, introducing the pyridinyl-ethyl moiety.
  • Amidation: HATU-mediated coupling with piperidine yields NUCC-390 [8] [5].The route achieves >95% purity (HPLC-UV) and is characterized by NMR (¹H/¹³C) and ESI-MS. Key advantages include commercially available starting materials and avoidance of chiral catalysts, as NUCC-390 lacks stereocenters [8].

Synthesis Flowchart:Diethyl oxalate + N-Boc-4-aminocyclohexanoneLiHMDS-mediated cyclizationIndazole intermediatePropylhydrazine couplingBoc-deprotected amine (TFA)Reductive amination with 4-vinylpyridineAmidation (HATU/piperidine)NUCC-390

Pharmacodynamics and Receptor Interaction

CXCR4 Agonist Activity: Binding Affinity and Selectivity Profiling

NUCC-390 acts as a selective, full agonist of CXCR4:

  • Binding affinity: Displaces CXCL12α with an IC₅₀ of 0.8 μM in competitive radioligand assays (³⁵S-CXCL12α displacement) [6].
  • Calcium mobilization: Induces robust (Ca²⁺)ᵢ flux (EC₅₀ = 1.2 μM) in C8161 melanoma cells, blocked by AMD3100 [1] [7].
  • Selectivity: Minimal activity against related receptors (CXCR1–3, CCR5–7) in β-arrestin recruitment assays (>50 μM) [6].Receptor mutagenesis confirms binding relies on Asp⁹⁷ (TM3), Glu²⁸⁸ (TM7), and His¹¹³ (ECL1), mirroring CXCL12α’s interactions [6] [9].

Table 2: NUCC-390 Binding and Functional Activity

ParameterValueAssay SystemControl (CXCL12α)
CXCR4 Binding IC₅₀0.8 μM³⁵S-CXCL12α displacement0.01 μM
Calcium flux EC₅₀1.2 μMC8161 cells, FLIPR0.1 μM
ERK phosphorylation10 μM (max)C8161 cells, Western blot0.5 μM (max)
Chemotaxis EC₅₀2.5 μMTranswell migration (T cells)0.05 μM

Comparative Efficacy Against Endogenous Ligand CXCL12α

NUCC-390 recapitulates CXCL12α’s neuroregenerative effects with superior pharmacokinetics:

  • Axonal growth: At 1.25 μM, boosts cerebellar granule neuron (CGN) axon elongation by 80% (vs. 65% for CXCL12α at 0.5 μM) after 24 hours [2] [4].
  • ERK phosphorylation: Induces pERK in C8161 cells at 10 μM, comparable to CXCL12α (0.5 μM) but with slower desensitization kinetics [1] [6].
  • In vivo recovery: Hindlimb injection (3.2 mg/kg, twice daily) in mice accelerates neuromuscular junction (NMJ) reinnervation by 48 hours vs. CXCL12α, attributed to resistance to proteolysis and DAMP interference [2] [5].Notably, NUCC-390’s small size (395.5 Da) enables enhanced tissue penetration over CXCL12α (8.1 kDa) [4] [9].

Functional Antagonism with AMD3100 and Receptor Internalization Dynamics

NUCC-390’s effects are abolished by CXCR4 antagonists, confirming target specificity:

  • AMD3100 blockade: Pre-treatment with AMD3100 (1 μM) inhibits NUCC-390-induced Ca²⁺ flux (>95%), pERK, and axonal growth [1] [7].
  • Receptor internalization: At 10 μM, NUCC-390 induces >70% CXCR4-YFP internalization in HEK cells within 2 hours, visualized by confocal microscopy. This mirrors CXCL12α-induced internalization and is prevented by AMD3100 [1] [6].Internalization follows clathrin-dependent endocytosis, confirmed by pitstop-2 inhibition. Recycling occurs within 12 hours, restoring agonist responsiveness [1] [9].

Mechanistic Insight: Internalization requires β-arrestin-2 recruitment and phosphorylation of CXCR4’s C-terminal Ser³⁴⁶/Ser³⁴⁷, triggering downstream ERK/MAPK signaling for axonal regeneration [2] [9].

Table 3: Key Compound Nomenclature

IdentifierDesignation
IUPAC Namepiperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone
SMILESCCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4
CAS Number1060524-97-1
SynonymsNUCC-390; NUCC390; EVT-278154
Molecular FormulaC₂₃H₃₃N₅O
Molecular Weight395.55 g/mol

Properties

CAS Number

1060524-97-1

Product Name

NUCC-390

IUPAC Name

piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone

Molecular Formula

C23H33N5O

Molecular Weight

395.551

InChI

InChI=1S/C23H33N5O/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3

InChI Key

QUEIKILOAGDRRO-UHFFFAOYSA-N

SMILES

CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4

Solubility

Soluble in DMSO

Synonyms

NUCC-390; NUCC 390; NUCC390

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.